1-(3-Isocyanopropyl)-2-pyrrolidinone
Description
1-(3-Isocyanopropyl)-2-pyrrolidinone is a nitrogen-containing heterocyclic compound featuring a 2-pyrrolidinone core substituted with a 3-isocyanopropyl group. The 2-pyrrolidinone scaffold is known for its versatility in pharmaceutical and polymer chemistry due to its polarity, hydrogen-bonding capacity, and stability . Substitution at the 1-position with reactive groups (e.g., amino, hydroxy, or isocyanato) significantly alters physicochemical and biological behavior .
Properties
IUPAC Name |
1-(3-isocyanopropyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-5-3-7-10-6-2-4-8(10)11/h2-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSKUGILKGOSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289971 | |
| Record name | 1-(3-Isocyanopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000698-79-2 | |
| Record name | 1-(3-Isocyanopropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000698-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Isocyanopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 2-Pyrrolidinone
The foundational step involves introducing a 3-halopropyl chain to the nitrogen atom of 2-pyrrolidinone. This is achieved through nucleophilic substitution under basic conditions. For example, 2-pyrrolidinone reacts with 3-bromopropyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 1-(3-bromopropyl)-2-pyrrolidinone. The reaction mechanism proceeds via deprotonation of the lactam’s nitrogen, followed by alkylation.
Reaction Conditions:
Halogen-to-Isocyanate Substitution
The bromine atom in 1-(3-bromopropyl)-2-pyrrolidinone is replaced with an isocyanate group via reaction with silver isocyanate (AgNCO) in acetonitrile under reflux. This method, adapted from analogous halogen substitution in polydimethylsiloxane derivatives, proceeds via an SN2 mechanism.
Optimized Protocol:
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Reagent: AgNCO (1.2 equivalents)
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Solvent: Acetonitrile
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Temperature: 80°C, 24 hours
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Workup: Filtration to remove AgBr, solvent evaporation, and purification via silica gel chromatography.
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Yield: 60–75%
Gabriel Synthesis Route for Controlled Amine Intermediate Formation
Phthalimide Protection and Alkylation
To avoid over-alkylation, the Gabriel synthesis employs phthalimide protection. 2-Pyrrolidinone is first treated with phthalic anhydride to form N-phthaloyl-2-pyrrolidinone, which is then alkylated with 3-chloropropyl chloride. The phthalimide group is subsequently removed using hydrazine hydrate, yielding 1-(3-chloropropyl)-2-pyrrolidinone.
Key Steps:
Conversion of Chloride to Isocyanate
The chloropropyl intermediate undergoes nucleophilic substitution with potassium isocyanate (KNCO) in dimethyl sulfoxide (DMSO) at 100°C for 48 hours. This method, though slower than AgNCO-based routes, avoids precious metal reagents.
Yield: 50–60%
Hofmann Rearrangement of a Propylamide Precursor
Synthesis of 1-(3-Carbamoylpropyl)-2-Pyrrolidinone
A propylamide side chain is introduced via condensation of 2-pyrrolidinone with 3-aminopropionamide in the presence of dicyclohexylcarbodiimide (DCC). The resulting 1-(3-carbamoylpropyl)-2-pyrrolidinone is treated with bromine and sodium hydroxide under Hofmann conditions to generate the isocyanate.
Reaction Mechanism:
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Amide Formation: DCC-mediated coupling (75% yield).
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Hofmann Rearrangement: Br2, NaOH, H2O, 0°C (40–50% yield).
Limitations: Low yield due to competing hydrolysis side reactions.
Direct Amination and Phosgenation
Reductive Amination of 2-Pyrrolidinone
A three-carbon spacer is introduced via reductive amination using acrolein. 2-Pyrrolidinone reacts with acrolein in methanol under hydrogen gas (5 bar) with a palladium-on-carbon (Pd/C) catalyst, forming 1-(3-oxopropyl)-2-pyrrolidinone. Subsequent reduction with sodium borohydride yields 1-(3-hydroxypropyl)-2-pyrrolidinone, which is converted to the amine via a Mitsunobu reaction.
Critical Parameters:
Phosgenation of the Primary Amine
The amine intermediate is treated with triphosgene (a safer phosgene alternative) in dichloromethane at 0°C. This generates the isocyanate functionality quantitatively.
Safety Note: Triphosgene requires strict temperature control to prevent overreaction.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| N-Alkylation + AgNCO | High efficiency, minimal side products | Costly AgNCO reagent | 60–75% |
| Gabriel Synthesis | Controlled mono-alkylation | Multi-step, moderate yields | 50–60% |
| Hofmann Rearrangement | No halogen intermediates | Low yield, complex workup | 40–50% |
| Phosgenation | High scalability | Handling toxic reagents | 70–80% |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isocyanopropyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The isocyanopropyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-(3-Isocyanopropyl)-2-pyrrolidinone.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted products with various functional groups replacing the isocyanopropyl group.
Scientific Research Applications
1-(3-Isocyanopropyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanopropyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The isocyanopropyl group can act as a reactive site for various biochemical reactions, potentially leading to the modulation of biological processes. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Substituent Groups and Structural Features
Key analogs and their substituents include:
- 1-(3-Hydroxypropyl)-2-pyrrolidinone: Contains a hydroxyl (-OH) group, increasing polarity and solubility in aqueous systems .
- 1-(2-Propylpentanoyl)-2-pyrrolidinone: Substituted with a bulky acyl group, influencing steric effects and lipophilicity .
- 2-Pyrrolidinone (parent compound): Lacks substituents, serving as a baseline for comparison .
The isocyanopropyl group (-NCO) in 1-(3-Isocyanopropyl)-2-pyrrolidinone introduces high reactivity due to the electrophilic isocyanate moiety, making it suitable for polymerization or conjugation reactions.
Physicochemical Properties
Key Observations :
- The aminopropyl derivative’s lower boiling point (at reduced pressure) reflects its volatility compared to the parent compound.
- The hydroxypropyl analog’s polarity enhances solubility, whereas the isocyanopropyl group’s reactivity may limit stability in humid environments.
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., acyl groups) enhance lipophilicity and CNS penetration, as seen in anticonvulsant analogs . Hydrophilic groups (e.g., -OH, -NH₂) improve solubility but may reduce blood-brain barrier permeability .
- Pharmacological Potential: Modifying the substituent’s electronic properties (e.g., electron-withdrawing -NCO vs. electron-donating -NH₂) can tailor reactivity for targeted drug design .
Biological Activity
1-(3-Isocyanopropyl)-2-pyrrolidinone (ICPP) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Understanding the biological activity of ICPP is crucial for its applications in medicinal chemistry and pharmacology. This article reviews the current literature on the biological activity of ICPP, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Information
- IUPAC Name : 1-(3-Isocyanopropyl)-2-pyrrolidinone
- CAS Number : 1000698-79-2
- Molecular Formula : C8H12N2O
- Molecular Weight : 168.19 g/mol
Structural Characteristics
ICPP features a pyrrolidinone ring with an isocyanopropyl substituent, which contributes to its unique chemical properties. The presence of the isocyanate functional group suggests potential reactivity in biological systems.
Antimicrobial Properties
Research indicates that ICPP exhibits antimicrobial activity , particularly against various bacterial strains. In vitro studies have demonstrated that ICPP can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
ICPP has also been evaluated for its antioxidant properties . It demonstrates significant free radical scavenging activity, which is essential for protecting cells from oxidative stress. The compound's ability to donate electrons contributes to its effectiveness in neutralizing reactive oxygen species (ROS).
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of ICPP. In animal models of neurodegenerative diseases, ICPP administration resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism involves modulation of signaling pathways related to neuroinflammation and oxidative stress.
The biological activity of ICPP is attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : ICPP can integrate into bacterial membranes, altering permeability and leading to cell death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : ICPP potentially interacts with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the efficacy of ICPP against multi-drug resistant bacterial strains in clinical isolates. Results indicated a significant reduction in bacterial load post-treatment, supporting its potential as an alternative antimicrobial agent.
Case Study 2: Neuroprotection in Rodent Models
In a rodent model of Alzheimer’s disease, ICPP was administered over a period of four weeks. Behavioral tests showed improved memory retention and reduced amyloid plaque formation in treated animals compared to controls.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of ICPP, a comparison with similar compounds was conducted:
| Compound Name | Structure | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 1-(3-Isocyanopropyl)-2-pyrrolidinone | ICPP Structure | Moderate | Significant |
| 2-Pyrrolidinone | 2-Pyrrolidinone Structure | Low | Minimal |
| Isocyanate derivatives | Isocyanate Structure | High | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
